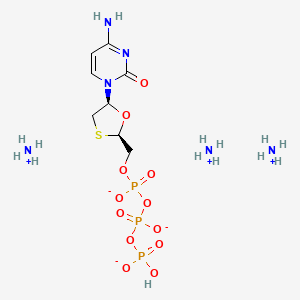
3-(Piperidin-4-yloxy)benzamide hydrochloride
描述
3-(Piperidin-4-yloxy)benzamide hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a benzamide group attached to a piperidin-4-ol moiety, with a hydrochloride salt form for increased stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yloxy)benzamide hydrochloride typically involves the following steps:
Starting Materials: Piperidin-4-ol and benzoyl chloride are commonly used as starting materials.
Reaction Process: The reaction proceeds through the nucleophilic substitution of the hydroxyl group in piperidin-4-ol with benzoyl chloride, forming the benzamide derivative.
Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, with a suitable solvent such as dichloromethane or dimethylformamide. The temperature is maintained at around 0°C to room temperature to control the reaction rate and minimize side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. Continuous flow chemistry techniques can be employed to enhance efficiency and control over the reaction parameters. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.
化学反应分析
Types of Reactions: 3-(Piperidin-4-yloxy)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzamide group can be oxidized to form benzoic acid derivatives.
Reduction: The piperidin-4-ol moiety can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group in the piperidin-4-ol moiety can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used, with reaction conditions varying based on the specific electrophile.
Major Products Formed:
Oxidation: Benzoic acid derivatives, such as 3-(piperidin-4-yloxy)benzoic acid.
Reduction: Piperidine derivatives, such as 3-(piperidin-4-yl)benzamide.
Substitution: Various substituted piperidin-4-ol derivatives, depending on the electrophile used.
科学研究应用
3-(Piperidin-4-yloxy)benzamide hydrochloride has found applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and pain management.
Industry: It is utilized in the production of various chemical products, such as coatings, adhesives, and polymers.
作用机制
The mechanism by which 3-(Piperidin-4-yloxy)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and pain perception.
相似化合物的比较
3-(Piperidin-4-yloxy)benzamide hydrochloride is structurally similar to other benzamide derivatives and piperidine compounds. its unique combination of functional groups and molecular structure sets it apart. Some similar compounds include:
3-(Piperidin-4-yloxy)pyrrolidine-1-carboxylate: A derivative with a pyrrolidine ring instead of benzamide.
3-[(Piperidin-4-yloxy)methyl]pyridine: A compound with a pyridine ring attached to the piperidin-4-ol moiety.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
IUPAC Name |
3-piperidin-4-yloxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-12(15)9-2-1-3-11(8-9)16-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7H2,(H2,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOURBXQJNMCHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=C2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858654 | |
| Record name | 3-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906744-11-4 | |
| Record name | 3-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1512258.png)

![[(3R,7R,8R,9S,13S,14S,17R)-17-Ethynyl-3-hydroxy-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B1512266.png)





![4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1512274.png)


![(1S,3R,7S,8S,8aR)-3-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1512278.png)

